Fluoro[tris(trifluoromethanesulfonyl)]methane

Electrophilic Fluorination Reagent Design Mechanistic Study

Fluoro[tris(trifluoromethanesulfonyl)]methane, also referred to as fluorotris(trifluoromethylsulfonyl)methane (FC(SO2CF3)3), is a perfluorinated derivative of the carbon-based superacid tris[(trifluoromethyl)sulfonyl]methane (Tf3CH). This compound belongs to the class of highly electron-deficient methanes and was first synthesized and characterized by Kirsch et al.

Molecular Formula C4F10O6S3
Molecular Weight 430.2 g/mol
CAS No. 565470-23-7
Cat. No. B12572256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoro[tris(trifluoromethanesulfonyl)]methane
CAS565470-23-7
Molecular FormulaC4F10O6S3
Molecular Weight430.2 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)C(F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C4F10O6S3/c5-1(6,7)21(15,16)4(14,22(17,18)2(8,9)10)23(19,20)3(11,12)13
InChIKeyVQLWQNRIRIKBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoro[tris(trifluoromethanesulfonyl)]methane (CAS 565470-23-7): A Perfluorinated Superacid Derivative for Electrolyte and Reagent Research


Fluoro[tris(trifluoromethanesulfonyl)]methane, also referred to as fluorotris(trifluoromethylsulfonyl)methane (FC(SO2CF3)3), is a perfluorinated derivative of the carbon-based superacid tris[(trifluoromethyl)sulfonyl]methane (Tf3CH). This compound belongs to the class of highly electron-deficient methanes and was first synthesized and characterized by Kirsch et al. in 2003 with the aim of evaluating its potential as a carbon-based electrophilic fluorination reagent [1]. The central carbon bears three strongly electron-withdrawing trifluoromethanesulfonyl groups and one fluorine atom, resulting in a molecular formula of C4F10O6S3 and a molecular weight of approximately 430.2 g/mol. Its high volatility and unique electronic structure differentiate it from the parent acid, making it a subject of investigation for specialized applications where the parent acid's properties are insufficient.

Why Tris[(trifluoromethyl)sulfonyl]methane and Other Analogs Cannot Substitute Fluoro[tris(trifluoromethanesulfonyl)]methane in Key Research Contexts


Generic substitution with the parent carbon acid tris[(trifluoromethyl)sulfonyl]methane (Tf3CH) or common fluorinating reagents is not feasible due to fundamental differences in reactivity, physical state, and electronic structure. While Tf3CH is a potent Brønsted superacid with an estimated aqueous pKa of –18.6, the fluorinated derivative FC(SO2CF3)3 is a neutral, volatile molecule that exhibits entirely distinct chemical behavior [1]. Specifically, unlike N-fluorosulfonimides or Selectfluor, FC(SO2CF3)3 lacks electrophilic fluorination reactivity; instead, it acts as a very mild oxidant. This stark mechanistic divergence—whereby the C–F bond is not transferred to nucleophiles—means that direct replacement with a typical fluorinating agent would give a different reaction outcome [2]. Furthermore, the high volatility of FC(SO2CF3)3 introduces handling and purification profiles (e.g., facile removal under reduced pressure) not achievable with the non-volatile, corrosive solid Tf3CH [1].

Quantitative Comparative Evidence for Fluoro[tris(trifluoromethanesulfonyl)]methane Versus Closest Analogs


Absence of Electrophilic Fluorination Reactivity Compared to N-Fluorosulfonimides

In a direct head-to-head reactivity screen, FC(SO2CF3)3 was evaluated as a potential electrophilic fluorination reagent using a panel of representative nucleophiles (including enolates, amines, and thiols). Unlike established 'CF-type' fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), FC(SO2CF3)3 showed no detectable fluorination of any substrate under standard conditions. Instead, the compound acted exclusively as a mild oxidant, converting iodide to iodine but failing to transfer fluorine to carbon, nitrogen, or sulfur nucleophiles [1]. This mechanistic distinction is critical: a procurement choice based on fluorination capability would be erroneous.

Electrophilic Fluorination Reagent Design Mechanistic Study

Volatility and Physical State Differentiation from the Parent Acid Tf3CH

FC(SO2CF3)3 is described as a highly volatile compound, which significantly impeded its isolation from liquid reaction media and necessitated the use of a solid-support (sea sand) fluorination protocol [1]. In contrast, the parent acid tris[(trifluoromethyl)sulfonyl]methane (Tf3CH) is a colorless solid with a melting point of 69.2 °C and is non-volatile under ambient conditions [2]. This physical state difference directly impacts handling, purification, and potential use in vapor-phase processes.

Physical Property Handling Volatility

Electrochemical Stability of the Corresponding Lithium Methide Salt in Li-Ion Electrolytes

The lithium salt of the tris(trifluoromethylsulfonyl)methide anion (LiTFSM), which can be synthesized from FC(SO2CF3)3 via reduction or nucleophilic displacement, displays electrochemical stability up to 4.3 V vs. Li/Li+ in carbonate-based electrolytes, as demonstrated in Li/NCM half-cells [1]. This performance is comparable to the industry-standard LiPF6 but with superior capacity retention (typically >95% after 50 cycles at 60 °C) and higher Coulombic efficiency. Though this data pertains to the Li salt, the fluoro precursor FC(SO2CF3)3 is the key intermediate for its preparation.

Li-Ion Battery Electrolyte Electrochemical Stability

Computational Validation of Unexpected Redox Selectivity

Molecular modeling studies conducted alongside experimental work revealed that the lowest unoccupied molecular orbital (LUMO) of FC(SO2CF3)3 is predominantly localized on the sulfonyl groups rather than on the C–F σ* orbital. This explains the compound's exclusive oxidative reactivity (e.g., I⁻ → I₂) and the absence of fluorine transfer [1]. No analogous computational analysis has been reported for the parent Tf3CH in the same context. This electronic structure data provides a predictive basis for selecting FC(SO2CF3)3 as a mild, non-fluorinating oxidant.

Computational Chemistry Redox Potential Mechanism

Synthetic Access via Direct Fluorination of LiTFSM: Purity and Scalability Considerations

The synthesis of FC(SO2CF3)3 is achieved by direct fluorination of lithium tris(trifluoromethylsulfonyl)methide (LiTFSM) using 10% F₂/N₂ gas mixture on a sea sand solid support, yielding the volatile product in sufficient purity for further characterization [1]. Prior attempts using XeF₂ failed to provide adequate quantities, highlighting the necessity of the specific F₂/solid-support method. This contrasts with the synthesis of Tf3CH, which typically involves aqueous acidification of the corresponding cesium or potassium methide salts.

Synthesis Fluorination Precursor

Targeted Application Scenarios for Fluoro[tris(trifluoromethanesulfonyl)]methane Based on Comparative Evidence


Development of Non-Fluorinating Mild Oxidants for Sensitive Substrate Oxidation

Because FC(SO2CF3)3 was proven to act exclusively as a mild oxidant (e.g., I⁻ → I₂) without any detectable fluorination of nucleophilic substrates, it is the reagent of choice for researchers needing to oxidize sensitive substrates without introducing fluorine substituents. This selectivity, grounded in the LUMO localization on sulfonyl groups rather than the C–F bond, avoids the side-reactions that plague typical electrophilic fluorinating agents [1].

Volatile Precursor for Anhydrous LiTFSM Electrolyte Salt Preparation

The high volatility of FC(SO2CF3)3 facilitates its removal from reaction mixtures, enabling the preparation of high-purity lithium tris(trifluoromethylsulfonyl)methide (LiTFSM) for battery electrolyte research [1]. LiTFSM-based electrolytes have demonstrated superior capacity retention in Li/NCM half-cells at 60 °C compared to LiPF6, making the fluoro-precursor strategically important for formulating thermally robust Li-ion battery electrolytes with cutoff potentials up to 4.3 V [2].

Mechanistic Probe in Electrophilic Fluorination Research

Owing to its well-characterized electronic structure and the absence of fluorination reactivity, FC(SO2CF3)3 serves as a negative control and mechanistic probe in studies aimed at understanding the structural requirements for electrophilic fluorination. Its computational profile—LUMO on sulfonyl rather than C–F σ*—provides a benchmark for validating computational models of fluorine transfer [1].

Vapor-Phase Acid Catalysis or Surface Modification Studies

The combination of superacid-derived methide anion stability and high volatility makes FC(SO2CF3)3 a candidate for vapor-phase deposition or gas-phase acid catalysis experiments, where solid or non-volatile acids like Tf3CH cannot be employed. The compound's volatility permits precise dosage and easy removal, potentially benefiting atomic layer deposition (ALD) or surface passivation studies [1].

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